N-(azetidin-3-yl)cyclopropanecarboxamide
CAS No.:
Cat. No.: VC20401156
Molecular Formula: C7H12N2O
Molecular Weight: 140.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H12N2O |
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Molecular Weight | 140.18 g/mol |
IUPAC Name | N-(azetidin-3-yl)cyclopropanecarboxamide |
Standard InChI | InChI=1S/C7H12N2O/c10-7(5-1-2-5)9-6-3-8-4-6/h5-6,8H,1-4H2,(H,9,10) |
Standard InChI Key | AEHACUVQIAXZPV-UHFFFAOYSA-N |
Canonical SMILES | C1CC1C(=O)NC2CNC2 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Connectivity
N-(azetidin-3-yl)cyclopropanecarboxamide consists of two cyclic components:
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Cyclopropane-carboxamide: A three-membered carbon ring () fused to a carboxamide group ().
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Azetidine: A four-membered saturated ring containing three carbon atoms and one nitrogen atom ().
The SMILES notation clarifies the connectivity: the cyclopropane ring (C1-C-C1) is bonded to a carbonyl group (), which is further linked to the azetidine’s secondary amine (). The InChIKey provides a unique identifier for this structure.
Comparative Analysis with Structural Analogs
Replacing the cyclopropane with a cyclobutane ring yields N-(azetidin-3-yl)cyclobutanecarboxamide (CID 75481462) , which has a molecular formula of . Key differences include:
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Ring strain: Cyclopropane’s 60° bond angles induce higher strain than cyclobutane’s 90°, potentially affecting reactivity and binding interactions.
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Molecular weight: The cyclopropane analog is lighter (140.18 g/mol vs. 154.21 g/mol for the cyclobutane derivative) .
Physicochemical Properties
Predicted Collision Cross-Section (CCS)
Ion mobility spectrometry data for N-(azetidin-3-yl)cyclopropanecarboxamide hydrochloride (Table 1) reveals adduct-specific CCS values, critical for mass spectrometry-based identification:
Table 1: Predicted CCS values for major adducts
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 141.10224 | 131.9 |
[M+Na]+ | 163.08418 | 138.0 |
[M+NH4]+ | 158.12878 | 136.4 |
These values suggest moderate molecular compactness, influenced by the rigid cyclic frameworks.
Solubility and Partitioning
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LogP: Estimated at 2.30 for the free base, indicating moderate lipophilicity suitable for membrane permeability .
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Water solubility: Predicted LogSw = -2.42 , implying limited aqueous solubility, a common challenge for cyclopropane-containing compounds.
Synthetic and Analytical Considerations
Synthesis Pathways
While no explicit synthesis routes are documented for N-(azetidin-3-yl)cyclopropanecarboxamide, analogous compounds suggest plausible strategies:
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Cyclopropane formation: Via [2+1] cycloaddition using carbene insertion or Simmons-Smith reactions.
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Amide coupling: Reacting cyclopropanecarbonyl chloride with azetidin-3-amine under Schotten-Baumann conditions.
Analytical Characterization
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Mass spectrometry: High-resolution MS/MS can differentiate it from analogs like the cyclobutane derivative (Δm/z = 14.03) .
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NMR: Expected signals include cyclopropane protons (δ 1.0–1.5 ppm) and azetidine groups (δ 2.5–3.5 ppm).
Future Directions
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Activity profiling: Screen against kinase and PPI targets to identify lead applications.
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Solubility enhancement: Explore prodrug strategies or salt forms to improve bioavailability.
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Synthetic optimization: Develop scalable routes to enable in vivo studies.
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